Contribution of the 3,5-Dimethoxyphenyl Group to FGFR Kinase Selectivity
A key differentiation element for the target compound is its 3,5-dimethoxyphenyl substituent. In a closely related 1,6-naphthyridine-2,7-diamine series, swapping a 3-phenyl group for a 3-(3,5-dimethoxyphenyl) group shifted the kinase inhibition profile from non-specific inhibition of c-Src, FGFR, and PDGFR to high selectivity for FGFR alone [1]. While this is class-level inference and not a direct measurement for 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, it provides a strong rationale for its potential to differ from non-dimethoxylated analogs.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Not directly reported; contains the 3,5-dimethoxyphenyl motif associated with FGFR selectivity. |
| Comparator Or Baseline | 3-Phenyl analogues in a related 1,6-naphthyridine-2,7-diamine series were non-specific inhibitors of c-Src, FGFR, and PDGFR. |
| Quantified Difference | Qualitative shift from non-specific to FGFR-selective inhibition upon introduction of the 3,5-dimethoxyphenyl group in the comparator series. |
| Conditions | Isolated tyrosine kinase assays for c-Src, FGFR, and PDGFR. |
Why This Matters
For researchers procuring a naphthyridine-based compound for kinase studies, the presence of the 3,5-dimethoxyphenyl group suggests a potential for FGFR selectivity that would be absent in the more generic 3-phenyl analog, making the target compound a higher-value candidate for FGFR-focused research.
- [1] Hartl, B. G., et al. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 2000. View Source
